EMD-1204831 is a novel compound that belongs to a new class of highly selective inhibitors targeting the c-Met receptor tyrosine kinase. This receptor plays a crucial role in various physiological processes, including morphogenesis and tissue repair, and its aberrant activation is associated with several malignancies, including lung, kidney, stomach, liver, and brain cancers. EMD-1204831 has shown potent inhibitory activity against c-Met, making it a promising candidate for cancer therapy .
EMD-1204831 is classified as a small molecule kinase inhibitor, specifically targeting the c-Met receptor. It is part of the larger category of selective Met inhibitors that have been developed to provide more effective treatment options for patients with tumors that exhibit c-Met overexpression or mutations .
The synthesis of EMD-1204831 involves a multi-step chemical process that typically includes:
EMD-1204831 features a complex molecular structure characterized by multiple rings and functional groups designed to interact specifically with the c-Met receptor. Its precise three-dimensional configuration allows for effective binding to the active site of the kinase.
EMD-1204831 primarily functions through competitive inhibition of the c-Met receptor's ATP-binding site. This inhibition prevents autophosphorylation and subsequent downstream signaling pathways associated with tumor growth and metastasis.
The compound exhibits dose-dependent inhibition of c-Met phosphorylation in various cancer cell lines, with reported inhibitory concentration values indicating high potency (IC50 values around 9 nmol/L) when tested against human kinases . The specificity of EMD-1204831 allows it to inhibit c-Met without significantly affecting other kinases, minimizing potential side effects.
The mechanism by which EMD-1204831 exerts its antitumor effects involves:
In preclinical models, EMD-1204831 has demonstrated significant tumor regression in xenograft studies involving human cancer cell lines, showcasing its potential utility in clinical settings .
While specific physical properties such as melting point and solubility are not detailed in the literature available, compounds in this class typically exhibit favorable solubility profiles conducive to oral bioavailability.
EMD-1204831 is expected to possess:
Relevant data regarding its pharmacokinetics and metabolism remain under investigation but suggest promising profiles based on related compounds .
EMD-1204831 has significant potential applications in oncology, particularly for treating cancers characterized by aberrant c-Met activation. Its selective inhibition mechanism positions it as a candidate for targeted therapies aimed at improving patient outcomes in various malignancies.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: